Pentyl (1)-2-(4-chloro-2-methylphenoxy)propionate

Catalog No.
S13174451
CAS No.
97635-46-6
M.F
C15H21ClO3
M. Wt
284.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentyl (1)-2-(4-chloro-2-methylphenoxy)propionate

CAS Number

97635-46-6

Product Name

Pentyl (1)-2-(4-chloro-2-methylphenoxy)propionate

IUPAC Name

pentyl 2-(4-chloro-2-methylphenoxy)propanoate

Molecular Formula

C15H21ClO3

Molecular Weight

284.78 g/mol

InChI

InChI=1S/C15H21ClO3/c1-4-5-6-9-18-15(17)12(3)19-14-8-7-13(16)10-11(14)2/h7-8,10,12H,4-6,9H2,1-3H3

InChI Key

ZWTXSYTVIAYJEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C

Pentyl (1)-2-(4-chloro-2-methylphenoxy)propionate is an organic compound classified as a phenoxypropionate ester. Its molecular formula is C₁₄H₁₈ClO₃, and it features a pentyl group linked to a 4-chloro-2-methylphenoxy group through a propionate ester. This compound is notable for its potential applications in various fields, including agriculture and pharmaceuticals, due to its unique structural characteristics that contribute to its chemical behavior and biological activity.

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ester functionality can be reduced to form alcohols, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorine atom in the phenoxy group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles like sodium methoxide or potassium cyanide.

Major Products Formed

  • From oxidation: 2-(4-chloro-2-methylphenoxy)propionic acid.
  • From reduction: 2-(4-chloro-2-methylphenoxy)propanol.
  • From substitution: Substituted phenoxypropionate derivatives.

Research indicates that Pentyl (1)-2-(4-chloro-2-methylphenoxy)propionate may exhibit significant biological activity. It has been studied for its potential effects on various enzymes and biological pathways. The compound's mechanism of action likely involves binding to specific molecular targets, which can alter enzyme activity and lead to diverse biological effects. Its interactions with biological systems are of particular interest in pharmacological studies, where it may serve as a lead compound for developing therapeutic agents.

The synthesis of Pentyl (1)-2-(4-chloro-2-methylphenoxy)propionate typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propionic acid with pentanol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The process often requires refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the reaction.

Industrial Production

In industrial settings, continuous flow processes may be employed to enhance yield and purity. Automated reactors with precise control over temperature, pressure, and reactant concentrations are essential for efficient production.

Pentyl (1)-2-(4-chloro-2-methylphenoxy)propionate has several applications across different fields:

  • Agriculture: It may be utilized as an herbicide or pesticide due to its potential biological activity against specific plant species.
  • Pharmaceuticals: The compound is investigated for its therapeutic properties, particularly in drug development aimed at targeting specific biological pathways.
  • Chemical Industry: It serves as an intermediate in synthesizing more complex organic molecules, contributing to the production of specialty chemicals.

Studies involving Pentyl (1)-2-(4-chloro-2-methylphenoxy)propionate have focused on its interactions with biological systems. For instance, research has shown that the compound can dissociate into active forms when incubated with biological matrices such as plasma or liver fractions. These interactions are crucial for understanding its pharmacokinetics and potential toxicity profiles.

Several compounds share structural similarities with Pentyl (1)-2-(4-chloro-2-methylphenoxy)propionate, including:

  • Methyl (1)-2-(4-chloro-2-methylphenoxy)propionate
  • Ethyl (1)-2-(4-chloro-2-methylphenoxy)propionate
  • Butyl (1)-2-(4-chloro-2-methylphenoxy)propionate

Uniqueness

Pentyl (1)-2-(4-chloro-2-methylphenoxy)propionate stands out due to its specific pentyl group and ester linkage. This structural variation influences its physical and chemical properties, making it particularly suitable for applications where other similar compounds may not perform as effectively. The presence of the chlorinated methylphenoxy group enhances its biological activity compared to non-halogenated analogs.

XLogP3

5.2

Hydrogen Bond Acceptor Count

3

Exact Mass

284.1179222 g/mol

Monoisotopic Mass

284.1179222 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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